Fmoc-D-Lys(Biotin)-OH
Overview
Description
“Fmoc-D-Lys(Biotin)-OH” is a compound used in peptide synthesis. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is used to protect the amino group during peptide synthesis1. The “D-Lys(Biotin)-OH” part refers to the D-lysine amino acid that has been biotinylated2. Biotinylation is a process where biotin is attached to a molecule, in this case, D-lysine2.
Synthesis Analysis
The synthesis of Fmoc-D-Lys(Biotin)-OH involves a series of steps. First, the Fmoc protecting group is removed using a basic solvent like piperidine1. Then, the next amino acid’s carboxyl group is activated and dissolved, and the activated monomer is crosslinked with the free amino group to form a peptide bond1. This process is repeated until the entire peptide chain is synthesized1. After the synthesis, the peptide is cleaved from the resin and the protecting groups are removed1.Molecular Structure Analysis
Unfortunately, I couldn’t find specific information on the molecular structure of Fmoc-D-Lys(Biotin)-OH.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-D-Lys(Biotin)-OH are mainly the formation of peptide bonds between amino acids1. This involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another amino acid1.
Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of Fmoc-D-Lys(Biotin)-OH.Scientific Research Applications
Labeling and Tracking of Peptides : The synthesis of labeled peptides, such as biotin-labeled peptides, often employs strategies that include Fmoc-Lys(Dde)-OH, a derivative closely related to Fmoc-D-Lys(Biotin)-OH. This method is useful for peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).
Synthesis of Complex Peptides : Fmoc-Lys(Mmt)-OH, a derivative, is useful for the preparation of branched, cyclic peptides, and the modification of peptides with labels like dye, biotin, and functional groups. This derivative is crucial for its efficient synthesis and application in complex peptide structures (Tong & Hong, 2001).
Biomedical Applications : Fmoc-Lys(FMOC)-OH, another derivative, has shown weak antimicrobial properties and has been investigated for its incorporation into supramolecular gels. These gels show potential biomedical applications, including antimicrobial activity (Croitoriu et al., 2021).
Antibody Development : Fmoc-Lys(Biotin)-OH derivatives have been used in the solid-phase synthesis of biotin derivatives for the development of anti-biotin antibodies. This approach is significant in immunology and biochemistry (Papasarantos et al., 2010).
Material Science : The self-assembly properties of Fmoc-decorated amino acids, including Fmoc-Lys(Fmoc)-OH, are exploited for the development of biomedical materials. These materials have potential applications in cell cultivation, bio-templating, drug delivery, and therapeutic uses (Tao et al., 2016).
Safety And Hazards
The safety and hazards of Fmoc-D-Lys(Biotin)-OH are not clear from the information available. However, it’s generally recommended to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for Fmoc-D-Lys(Biotin)-OH could involve its use in the synthesis of more complex peptides and proteins. Biotinylated peptides like Fmoc-D-Lys(Biotin)-OH can be used in a variety of biological applications, such as the study of protein-protein interactions, the development of diagnostic tools, and drug delivery3.
properties
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-KAHNYGAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Biotin)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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